1-{1-[(3-FLUOROANILINO)CARBONYL]PROPYL}-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-{1-[(3-FLUOROANILINO)CARBONYL]PROPYL}-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(3-fluoroanilino)-1-oxobutan-2-yl]-N-(3-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c1-2-18(20(28)24-16-8-4-6-14(22)12-16)26-10-9-17(25-26)19(27)23-15-7-3-5-13(21)11-15/h3-12,18H,2H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMAFISVORXANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)F)N2C=CC(=N2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[(3-FLUOROANILINO)CARBONYL]PROPYL}-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated aniline derivatives in a coupling reaction.
Formation of the final compound: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-{1-[(3-FLUOROANILINO)CARBONYL]PROPYL}-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(3-FLUOROANILINO)CARBONYL]PROPYL}-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(3-FLUOROANILINO)CARBONYL]PROPYL}-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-{1-[(3-FLUOROANILINO)CARBONYL]PROPYL}-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
4-[2-(1-(ethylamino)-2-methyl-propyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole: Known for its antileishmanial activity.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
